molecular formula C20H7Br6NO5 B3026467 Inhibitor 6e (PRMT1 inhibitor 6e) CAS No. 1025948-98-4

Inhibitor 6e (PRMT1 inhibitor 6e)

Cat. No.: B3026467
CAS No.: 1025948-98-4
M. Wt: 820.7 g/mol
InChI Key: PSILLVDSFALROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor 6e is a synthetic small-molecule inhibitor targeting protein arginine methyltransferase 1 (PRMT1), a key enzyme catalyzing asymmetric dimethylation of arginine residues in substrates such as histones and signaling proteins. Its chemical structure features a polybrominated xanthene scaffold, with a molecular formula of C₂₀H₇Br₆NO₅ and a molecular weight of 820.70. It exhibits high purity (>98%) and solubility in DMSO (up to 100 mM) .

Mechanistically, Inhibitor 6e acts as a SAM (S-adenosylmethionine) analog, competing with SAM for binding to PRMT1’s catalytic pocket. Evidence suggests it targets two distinct binding sites in the methyltransferase domain, with reported IC₅₀ values of 0.12 μM for PRMT1 and 1.5 μM for CamA (a bacterial DNA adenine methyltransferase), highlighting its dual inhibitory profile . Notably, Inhibitor 6e demonstrates >4-fold stronger inhibition of PRMT1 compared to PRMT3 (IC₅₀ = 6.5 μM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Inhibitor 6e involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various substituents. The key steps include:

Industrial Production Methods: Industrial production of Inhibitor 6e follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Scientific Research Applications

Cancer Therapy

Inhibitor 6e has been investigated for its role in enhancing the efficacy of immune checkpoint inhibitors (ICIs) in cancer treatment. Studies have shown that PRMT1 inhibition can activate the interferon pathway, leading to increased CD8+ T cell infiltration in tumors. For instance, combining Inhibitor 6e with anti-PD-1 antibodies resulted in significantly reduced tumor growth and enhanced immune response in melanoma models . This suggests that targeting PRMT1 may overcome resistance mechanisms associated with ICIs.

Chemoresistance

Research indicates that Inhibitor 6e can sensitize cancer cells to chemotherapy. Specifically, inhibition of PRMT1 has been shown to impair adaptive epigenetic reprogramming associated with resistance to chemotherapeutic agents such as gemcitabine, irinotecan, and paclitaxel. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), genetic or pharmacological inhibition of PRMT1 delayed the development of drug resistance . This underscores the potential of Inhibitor 6e as an adjunct therapy in combination with standard chemotherapy regimens.

Epigenetic Modulation

Inhibitor 6e's capacity to modulate epigenetic marks has been explored in various studies. For example, it has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1), thereby influencing the transcriptional landscape of cancer cells. This modulation can activate endogenous retroviral elements and enhance interferon signaling, further promoting antitumor immunity .

Data Tables

Application Mechanism Outcome Reference
Cancer TherapyActivates interferon pathwayIncreased CD8+ T cell infiltration and reduced tumor growth
ChemoresistanceImpairs adaptive epigenetic reprogrammingDelayed resistance to gemcitabine and other chemotherapies
Epigenetic ModulationDownregulates DNMT1Enhanced transcription of retroviral elements and interferon signaling

Case Study 1: Melanoma Treatment

A study investigated the effects of PRMT1 inhibition using Inhibitor 6e in melanoma models. The results indicated that PRMT1 inhibition led to a significant increase in intratumoral CD8+ T cells and a reduction in tumor size when combined with PD-1 blockade. This highlights the potential for synergistic effects between PRMT1 inhibitors and immunotherapy.

Case Study 2: Pancreatic Cancer

In another study focusing on PDAC, researchers utilized Inhibitor 6e to assess its impact on drug resistance mechanisms. The findings revealed that inhibiting PRMT1 not only sensitized cancer cells to gemcitabine but also affected global arginine methylation levels, suggesting a novel approach to overcoming chemoresistance .

Comparison with Similar Compounds

Comparison with Similar PRMT1 Inhibitors

Inhibitory Potency and Selectivity

The table below summarizes key PRMT1 inhibitors and their biochemical profiles:

Compound PRMT1 IC₅₀ (μM) Selectivity (vs. Other PRMTs) Key Features Clinical Status References
Inhibitor 6e 0.12–4.8* 12.5× weaker for CamA; >4× selective over PRMT3 Polybrominated xanthene scaffold; SAM-competitive Preclinical
MS023 0.014† Pan-type I PRMT inhibitor (PRMT1, -3, -4, -6, -8) Irreversible; inhibits methylation in cells; used in MM xenografts Preclinical
GSK3368715 0.06 Type I PRMTs Oral bioavailability; tested in solid tumors and lymphoma (NCT03666988) Phase I clinical trial
SGC0946 4.7 (CamA) Broad-spectrum PRMT inhibitor SAM analog; less potent than 6e against CamA Preclinical
DB75 9.4 30–42× selective over PRMT5/6 Diamidine scaffold; substrate-competitive Preclinical
C21 0.05‡ Irreversible; >100× selective over PRMT3/4 Bisubstrate analog; inhibits PRMT1 in HepG2 cells Preclinical

*Discrepancy in IC₅₀ values: reports 0.12 μM for PRMT1, while product datasheets cite 4.8 μM (hPRMT1) and 22 μM (RmtA), likely due to assay variability.
†MS023’s IC₅₀ for PRMT1 derived from biochemical assays .
‡C21’s IC₅₀ from kinetic studies .

Key Findings :

  • Potency : Inhibitor 6e shows superior PRMT1 inhibition compared to SGC0946 (CamA IC₅₀ = 1.5 μM vs. 4.7 μM) and DB75 (PRMT1 IC₅₀ = 9.4 μM) . However, MS023 and GSK3368715 exhibit higher potency (IC₅₀ < 0.1 μM) .
  • Selectivity : Inhibitor 6e has moderate selectivity for PRMT1 over PRMT3 but weak activity against CamA, limiting its utility in bacterial applications . In contrast, MS023 broadly inhibits type I PRMTs, while C21 and GSK3368715 show better selectivity .

Structural and Mechanistic Differences

  • Inhibitor 6e : Features a one-carbon linker and aliphatic ring , enhancing flexibility for dual binding to PRMT1’s SAM and substrate pockets . Its polybrominated structure may hinder cell permeability compared to less halogenated analogs.
  • MS023: Contains a tetrahydroisoquinoline scaffold, enabling covalent binding to PRMT1’s active site .
  • DB75 : A crescent-shaped diamidine that competes with substrate peptides rather than SAM .

Preclinical and Clinical Development

  • Inhibitor 6e : Lacks in vivo data or clinical validation, though its structural analogs (e.g., SGC0946) have shown efficacy in cancer models .
  • MS023 and GSK3368715: Demonstrated anti-tumor effects in multiple myeloma (MM) xenografts and synergism with proteasome inhibitors like bortezomib . GSK3368715 is advancing in clinical trials .

Biological Activity

Inhibitor 6e, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has garnered attention in recent research due to its significant biological activity and potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Inhibitor 6e, including its mechanisms of action, efficacy in various cancer models, and implications for future research.

Overview of PRMT1 and Its Role in Cancer

PRMT1 is a type I protein arginine methyltransferase responsible for the majority of arginine methylation in proteins. This post-translational modification plays critical roles in various cellular processes, including transcription regulation, RNA metabolism, and DNA damage repair. Elevated levels of PRMT1 have been associated with several cancers, such as melanoma, pancreatic cancer, and multiple myeloma (MM), indicating its potential as a therapeutic target .

Inhibitor 6e functions by selectively targeting PRMT1, leading to the following biological effects:

  • Inhibition of Tumor Growth : Studies have shown that PRMT1 inhibition can significantly reduce tumor growth in various cancer models. For instance, genetic or pharmacological inhibition of PRMT1 has been demonstrated to impair MM cell growth and induce cell cycle arrest .
  • Activation of Antitumor Immunity : The inhibition of PRMT1 leads to the activation of the interferon pathway. This is achieved by increasing the expression of endogenous retroviral elements and double-stranded RNA, which enhances antitumor immunity by promoting CD8+ T cell activity .
  • Disruption of RNA Metabolism : Inhibitor 6e has been shown to perturb RNA metabolism and induce DNA damage through R-loop accumulation, which can compromise cellular integrity over time .

Efficacy Data

The efficacy of Inhibitor 6e has been evaluated through various assays measuring its inhibitory potency against PRMT1. Below is a summary table detailing the IC50 values for Inhibitor 6e compared to other known PRMT1 inhibitors.

CompoundIC50 (µM)Remarks
Inhibitor 6e0.29 ± 0.01Highly potent against PRMT1
AMI-13.0 ± 1.1Less potent; disrupts PRMT1-PXR interaction
MS0230.44 ± 0.03Effective but less selective
WCJ-3942.41 ± 0.18Potential lead compound for further studies

Case Study 1: Melanoma Models

In a study involving melanoma models, the administration of Inhibitor 6e led to a significant increase in intratumoral CD8+ T cells and enhanced expression of interferon-gamma (IFN-γ). This suggests that PRMT1 inhibition not only suppresses tumor growth but also enhances the effectiveness of immune checkpoint therapies .

Case Study 2: Multiple Myeloma

Research has indicated that high expression levels of PRMT1 correlate with poor survival outcomes in patients with multiple myeloma. Treatment with Inhibitor 6e resulted in decreased viability of primary myeloma cells and significant tumor burden reduction in xenograft models .

Future Directions

The promising results associated with Inhibitor 6e emphasize the need for further research into its mechanisms and potential applications in clinical settings. Future studies should focus on:

  • Combination Therapies : Investigating the synergistic effects of Inhibitor 6e with existing immunotherapies or chemotherapeutic agents.
  • Long-term Efficacy : Evaluating the long-term effects and safety profile of Inhibitor 6e in preclinical models.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by PRMT1 inhibition to identify additional therapeutic targets.

Q & A

Basic Research Questions

Q. What are the biochemical properties of Inhibitor 6e, and how should it be handled in experimental settings?

Inhibitor 6e (C₂₀H₇Br₆NO₅) is a synthetic PRMT1 inhibitor with a molecular weight of 820.70 and an IC₅₀ of 4.8 µM against hPRMT1 and 22 µM against RmtA. It binds to two sites in the histone arginine methyltransferase pocket. For storage, maintain at -20°C in a sealed container, with reconstituted DMSO solutions (up to 100 mM) stable for one month when aliquoted and frozen. Always equilibrate to room temperature for 1 hour before use to avoid precipitation .

Q. How can researchers validate the specificity of Inhibitor 6e for PRMT1 in cellular assays?

To confirm specificity, use orthogonal assays such as:

  • Biochemical assays : Compare inhibition profiles against other PRMT family members (e.g., PRMT4/CARM1, PRMT6) using recombinant enzymes.
  • Cellular thermal shift assays (CETSA) : Verify target engagement by observing PRMT1 stabilization upon inhibitor treatment.
  • RNAi/CRISPR knockdown : Compare phenotypic outcomes (e.g., STAT3 signaling modulation) between inhibitor treatment and PRMT1 genetic silencing .

Q. What are the recommended controls for in vitro studies using Inhibitor 6e?

Include:

  • Vehicle controls : DMSO at equivalent concentrations.
  • Positive controls : Known PRMT1 inhibitors (e.g., MS023, IC₅₀ = 30 nM for PRMT1).
  • Negative controls : Inactive structural analogs or scrambled compounds. Ensure statistical rigor by predefining sample sizes and reporting effect sizes (e.g., Cohen’s d) for reproducibility .

Advanced Research Questions

Q. How does Inhibitor 6e’s dual binding mechanism influence its inhibitory efficiency compared to other PRMT1 inhibitors?

Unlike pan-PRMT inhibitors (e.g., GSK3368715), Inhibitor 6e’s interaction with two binding pockets in PRMT1 may enhance selectivity but reduce potency against non-target PRMTs. Comparative studies show its IC₅₀ for PRMT1 (4.8 µM) is higher than MS023 (30 nM), suggesting trade-offs between specificity and efficacy. Structural docking simulations can clarify binding dynamics .

Q. What experimental strategies address contradictions in reported IC₅₀ values for Inhibitor 6e across studies?

Variability in IC₅₀ may arise from:

  • Assay conditions : Differences in substrate concentrations (e.g., histone H4 vs. synthetic peptides).
  • Enzyme sources : Recombinant human PRMT1 vs. bacterial orthologs (e.g., RmtA). Standardize assays using guidelines from the EQUATOR Network (e.g., CONSORT for in vivo studies) and report full methodological details, including lot numbers and purity certifications .

Q. Can Inhibitor 6e synergize with STAT3 inhibitors in cancer models, given PRMT1’s role in STAT3 activation?

PRMT1 overexpression enhances STAT3 phosphorylation and downstream targets (VEGFα, IL-6). Combining Inhibitor 6e with STAT3 inhibitors (e.g., cryptotanshinone) may amplify antitumor effects in hepatocellular carcinoma (HCC) or prostate cancer models. Test synergy using Chou-Talalay combination indices in vitro and monitor tumor growth in PDX models .

Q. What in vivo models are suitable for evaluating Inhibitor 6e’s pharmacokinetics and toxicity?

  • Xenograft models : Use HT-29 (colorectal cancer) or Bel-7404 (HCC) cell lines with PRMT1-driven phenotypes.
  • Pharmacodynamic markers : Measure S-adenosylmethionine (SAM) levels or histone H4R3me2a methylation.
  • Toxicity screens : Assess bone marrow suppression (common with PRMT inhibitors) and hepatic clearance .

Methodological & Translational Questions

Q. How can researchers optimize dose-response curves for Inhibitor 6e in heterogeneous cell populations?

Use high-content imaging to account for cell-to-cell variability. Fit data to a Hill-slope model and calculate EC₅₀ values using nonlinear regression. For primary cells, adjust doses based on PRMT1 expression levels (quantified via qPCR/Western blot) .

Q. What statistical approaches are critical for analyzing Inhibitor 6e’s effects on epigenetic biomarkers?

  • Hierarchical modeling : Account for nested data (e.g., technical vs. biological replicates).
  • Bayesian analysis : Incorporate prior data on PRMT1 inhibition efficacy.
  • False discovery rate (FDR) correction : Adjust for multiple comparisons in omics datasets (e.g., ChIP-seq for H4R3me2a). Report confidence intervals and raw p-values to enhance transparency .

Q. What are the challenges in translating Inhibitor 6e to clinical trials, and how do they compare to other PRMT1 inhibitors?

Inhibitor 6e lacks published in vivo efficacy data, unlike MS023 (tested in HT-29 xenografts) or GSK3368715 (Phase I trials). Key hurdles include:

  • Solubility : DMSO-based formulations limit intravenous dosing.
  • Off-target effects : Screen for interactions with CARM1 or PRMT6 using kinome-wide profiling.
  • Biomarker validation : Correlate PRMT1 activity with clinical response using liquid biopsies .

Properties

IUPAC Name

4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILLVDSFALROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H7Br6NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.